

A Technical Guide to the Synthesis and Characterization of Substituted Bromophenyl Methylisoxazole Carboxylates

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Compound of Interest

Compound Name: Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

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Abstract

This technical guide provides a comprehensive overview of **methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate** and its closely related, more extensively documented isomer, methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate. Due to the ambiguity in public domain data for the former, this document will first clarify the systematic nomenclature of the isoxazole scaffold. It will then leverage established synthetic precedents and spectroscopic data from analogous compounds to provide a robust framework for the synthesis, characterization, and potential applications of this class of molecules. The isoxazole core is a privileged scaffold in medicinal chemistry, and derivatives bearing a bromophenyl moiety are of significant interest for their potential as anticancer, anti-inflammatory, and antibacterial agents. [1][2][3] This guide is intended to be a practical resource for researchers engaged in the design and development of novel isoxazole-based therapeutics.

Introduction and Nomenclature of the Isoxazole Core

The isoxazole ring is an aromatic five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[4] The numbering of the ring begins at the oxygen atom and

proceeds towards the nitrogen, as illustrated below. This numbering is critical for the unambiguous assignment of substituent positions.

The topic of this guide, "**Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate**," specifies a precise substitution pattern. However, a survey of chemical databases reveals a higher prevalence of its isomer, "Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate." The structural difference is significant, relating to the positions of the methyl and bromophenyl groups.

- Topic Compound: 5-(4-bromophenyl), 3-methyl, 4-(methyl carboxylate)
- Common Isomer: 3-(4-bromophenyl), 5-methyl, 4-(methyl carboxylate)

Given the available literature, this guide will focus on the synthesis and properties of the 3-(4-bromophenyl)-5-methyl isomer as a well-documented archetype, while presenting a synthetic route adaptable for the 5-(4-bromophenyl)-3-methyl isomer.

Physicochemical Properties and Data

Quantitative data for the specific compound "**Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate**" is not readily available. However, we can compile the known properties of the closely related acid precursor of the common isomer.

Property	Value	Source
Compound Name	3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid	Sigma-Aldrich
CAS Number	91182-58-0	[5][6]
Molecular Formula	C ₁₁ H ₈ BrNO ₃	[5][6]
Molecular Weight	282.09 g/mol	[5][6]
Appearance	Powder	[5]
Melting Point	216-218 °C	[5]
SMILES	<chem>Cc1onc(-c2ccc(Br)cc2)c1C(=O)O</chem>	[5]
InChI Key	DTWRRPFCWHWFSM-UHFFFAOYSA-N	[5]

The corresponding methyl ester would have a molecular formula of C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g/mol . Its physical state would likely be a crystalline solid, and it would exhibit greater solubility in organic solvents compared to the carboxylic acid precursor.

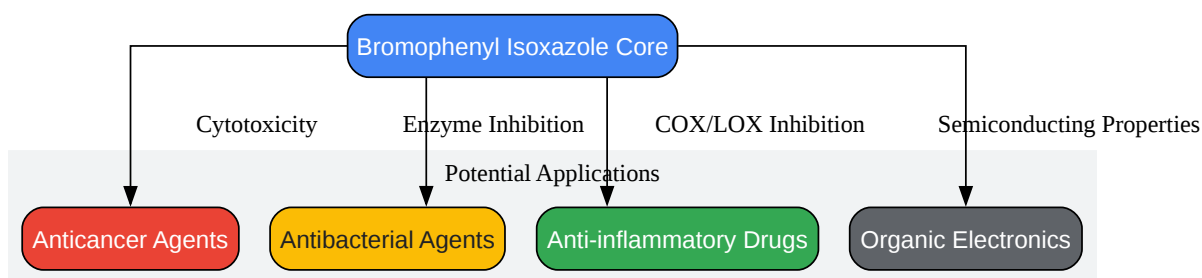
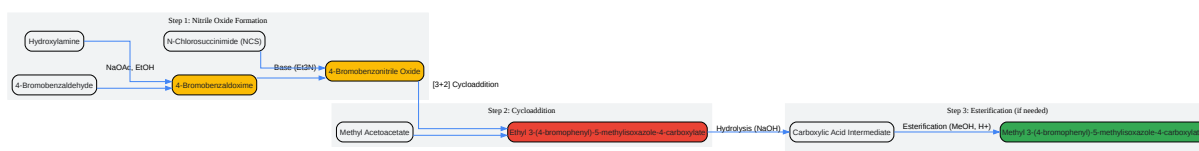
Synthesis of Trisubstituted Isoxazoles: A Mechanistic Approach

The most versatile and widely adopted method for constructing the 3,5-disubstituted-4-carboxyisoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an activated alkyne, or a related reaction with a β -ketoester derivative.[4][7][8]

Proposed Synthesis of Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate

This synthesis proceeds via a well-established multi-step sequence. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Workflow Diagram:



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